Butan-1-ol;hafnium

Description

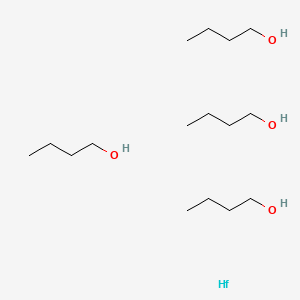

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

butan-1-ol;hafnium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C4H10O.Hf/c4*1-2-3-4-5;/h4*5H,2-4H2,1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKEGKURXFKLBDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCO.CCCCO.CCCCO.CCCCO.[Hf] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H40HfO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584822 | |

| Record name | Butan-1-ol--hafnium (4/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22411-22-9 | |

| Record name | Butan-1-ol--hafnium (4/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hafnium n-butoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Hafnium Iv Butoxide Complexes

Conventional Alkoxylation Routes for n-Butoxide Synthesis

Conventional methods for synthesizing hafnium(IV) n-butoxide often start with readily available hafnium compounds.

A primary route to hafnium alkoxides involves the reaction of hafnium(IV) halides, most commonly hafnium tetrachloride (HfCl₄), with an alcohol. rsc.orgaip.org The reaction with n-butanol, in the presence of a base like ammonia (B1221849), drives the reaction to completion by neutralizing the liberated hydrogen chloride and forming an easily removable ammonium (B1175870) chloride precipitate. rsc.org This general method, often referred to as the ammonia route, is a common and effective way to produce hafnium alkoxides. rsc.org

Another approach involves the use of metal alkoxides, such as potassium tert-butoxide, which react with hafnium tetrachloride in a solvent like n-hexane. google.com This method offers a straightforward synthesis from accessible starting materials. google.com The general reaction for the formation of hafnium(IV) n-butoxide from hafnium tetrachloride and n-butanol in the presence of a base can be represented as:

HfCl₄ + 4 n-BuOH + 4 B → Hf(O-n-Bu)₄ + 4 B·HCl (where B is a base)

It is important to note that the purity of the precursors, particularly the hafnium(IV) chloride, is crucial for obtaining high-quality hafnium alkoxide products and ensuring the reproducibility of subsequent reactions. chemrxiv.org

Table 1: Conventional Synthesis Methods for Hafnium Alkoxides

| Precursor | Reactant | Key Conditions | Product |

|---|---|---|---|

| Hafnium(IV) chloride | n-Butanol, Ammonia | Toluene (B28343) solvent, filtration of NH₄Cl | Hafnium(IV) n-butoxide |

| Hafnium(IV) chloride | Potassium tert-butoxide | n-Hexane solvent, 20-65°C | Hafnium(IV) tert-butoxide |

Electrochemical synthesis presents a promising alternative to traditional chemical routes for producing high-purity hafnium alkoxides. royalsocietypublishing.org This method involves the electrolysis of an anhydrous alcohol solution with a hafnium anode and a platinum or stainless steel cathode. royalsocietypublishing.org A conducting agent, such as tetrabutylammonium (B224687) bromide, is typically added to the solution. royalsocietypublishing.org

During the process, the hafnium metal at the anode dissolves, while the alcohol is dehydrogenated at the cathode. researchgate.netresearchgate.net This leads to the formation of the hafnium alkoxide. researchgate.netresearchgate.net The reaction for hafnium n-butoxide can be summarized as:

This method has been successfully used to synthesize hafnium n-butoxide with high purity (99.997%). royalsocietypublishing.org The process offers several advantages, including being waste-free and having a high yield. researchgate.netresearchgate.net

Table 2: Electrochemical Synthesis of Hafnium n-Butoxide

| Parameter | Value |

|---|---|

| Anode | Hafnium |

| Cathode | Platinum or Stainless Steel |

| Electrolyte | Anhydrous n-butanol with Et₄NBr |

| Temperature | 390.85 K |

Reactions Involving Hafnium(IV) Halide Precursors

Synthesis of Substituted and Modified Hafnium Butoxide Precursors

The reactivity of hafnium(IV) butoxide allows for the synthesis of a variety of modified precursors with tailored properties. These modifications are achieved through reactions with different types of organic molecules.

Hafnium tert-butoxide can form adducts with Lewis basic solvents such as tetrahydrofuran (B95107) (THF), pyridine (B92270), or 1-methylimidazole. researchgate.netacs.org These reactions lead to the formation of solvent-modified products with the general formula [Hf(OBuᵗ)₄(solv)ₙ]. researchgate.netacs.org The formation of these adducts can influence the precursor's properties and subsequent reactivity.

Ligand exchange reactions between hafnium tert-butoxide and various phenols or substituted phenols provide a route to hafnium aryloxide-butoxide complexes. researchgate.netacs.org The nature of the resulting product, whether it is a monomer or a dimer, is influenced by the steric bulk of the incoming phenoxide ligand and the solvent used. researchgate.netacs.org For instance, less sterically demanding phenols can lead to the formation of dimeric structures, while bulkier phenols tend to form monomers. researchgate.netacs.org The use of Lewis basic solvents can also favor the formation of solvated monomeric species. researchgate.netacs.org

Hafnium butoxide can be derivatized by reacting it with complex polydentate alcohols. researchgate.netacs.org These reactions can lead to a range of products with varying nuclearities, from monomers and dimers to tetramers, depending on the specific polydentate alcohol used. researchgate.netresearchgate.net For example, reactions with alcohols like tetrahydrofurfuryl alcohol, pyridinecarbinol, and tris(hydroxymethyl)ethane have been shown to produce such diverse structures. researchgate.netacs.org A tetranuclear hafnium oxothiocluster was synthesized through the reaction of hafnium butoxide with thioacetic acid. researchgate.net

Table 3: Modified Hafnium Butoxide Precursors

| Reactant with Hf(OBu)₄ | Product Type | Example Product Structure |

|---|---|---|

| Pyridine | Lewis Base Adduct | [Hf(OBuᵗ)₄(py)ₙ] |

| 2-tert-Butylphenol | Ligand Exchange | [Hf(OAr)ₙ(OBuᵗ)₄₋ₙ(HOBuᵗ)] |

Coordination Chemistry and Structural Elucidation of Hafnium Iv Butoxides

Molecular Architectures in Crystalline Phases

In the solid state, hafnium(IV) alkoxides, including butoxides, typically exist as oligomeric species rather than discrete monomers. This aggregation is driven by the formation of bridging alkoxide groups between hafnium centers, which allows the metal to achieve a more stable, higher coordination number.

Hafnium alkoxides have a strong tendency to form oligomers, such as dimers, trimers, or tetramers, due to the propensity of the hafnium(IV) atom to expand its coordination sphere to six, seven, or eight. mocvd-precursor-encyclopedia.deliverpool.ac.uk The degree of oligomerization is often influenced by the steric bulk of the alkoxide ligand. For instance, hafnium(IV) n-butoxide, Hf(OⁿBu)₄, has a proposed dimeric structure in its solid state. researchgate.net This contrasts with alkoxides featuring less bulky groups like methoxides and ethoxides, which also form various oligomers. liverpool.ac.uk

The reaction of hafnium tert-butoxide with less sterically demanding phenoxide ligands can result in the formation of dimeric structures, such as [Hf(OAr)ₙ(OBuᵗ)₄₋ₙ]₂. researchgate.net Similarly, the addition of one equivalent of acetylacetone (B45752) to hafnium alkoxide precursors can yield dimeric species of the type [M(OR)₃(acac)]₂. researchgate.netresearchgate.net More complex ligands can lead to higher nuclearity clusters; for example, the reaction of hafnium butoxide with thioacetic acid produces a tetranuclear hafnium core. researchgate.net The use of methacrylate (B99206) ligands has been shown to produce tetranuclear and hexanuclear oxo clusters, such as Hf₄O₂(OMc)₁₂ and Hf₆O₄(OH)₄(OMc)₁₂(BuOH). acs.org

The coordination number and geometry around the hafnium centers in these crystalline structures are diverse. In the proposed dimeric structure of Hf(OⁿBu)₄, each hafnium atom is six-coordinate, bonded to terminal and bridging alkoxy groups. researchgate.net The introduction of different ligands can lead to higher coordination numbers. For example, single-crystal X-ray studies of a hafnium complex with three chelating 2-tert-butyl-carboxylate (OBc) ligands and one terminal tert-butoxide (OBuᵗ) ligand revealed a monomeric, seven-coordinated hafnium center. acs.org

In more complex structures, the coordination environment can be even more varied. A tetranuclear Hf₄ core, formed by the reaction of hafnium-butoxide with thioacetic acid, features hafnium atoms bridged by μ₃-oxo ligands, with thioacetate (B1230152) ligands coordinating in both bridging and chelating modes. researchgate.net In some polynuclear oxo clusters, hafnium atoms can exhibit coordination numbers as high as eight. acs.org The coordination environment of hafnium can be significantly distorted; for instance, a pentanuclear hafnium oxo cluster features hafnium atoms in a bi-capped distorted O₈ coordination environment, while others in the same cluster adopt a bi-capped distorted N₂O₆ ligation. hedleylab.com

| Compound/Precursor System | Resulting Structure | Hf Coordination Number | Reference |

|---|---|---|---|

| Hf(OⁿBu)₄ | Dimeric, [Hf(OⁿBu)₄]₂ | 6 | researchgate.net |

| Hf(OBuᵗ)₄ + HOC₆H₄(R)-2 | Dimeric, [Hf(OAr)ₙ(OBuᵗ)₄₋ₙ]₂ | Not Specified | researchgate.net |

| Hf(OR)₄ + Acetylacetone | Dimeric, [Hf(OR)₃(acac)]₂ | Not Specified | researchgate.netresearchgate.net |

| Hf(OBuᵗ)₄ + 2-tert-butyl-carboxylic acid | Monomeric | 7 | acs.org |

| Hf(OⁿBu)₄ + Thioacetic acid | Tetranuclear, [Hf₄(μ₃-O)₂(μ₂-SCOMe)₆(μ₂-OⁿBu)₄(η²-OⁿBu)₂] | Not Specified | researchgate.net |

| Hf(OⁿBu)₄ + Methacrylic acid | Tetranuclear/Hexanuclear Oxo Clusters | Up to 8 | acs.org |

Dimeric and Oligomeric Structures of Hafnium Alkoxides

Solution-Phase Aggregation and Ligand Exchange Phenomena

The structure of hafnium butoxides in solution can differ significantly from that in the solid state. The dynamic nature of these species in solution involves equilibria between different aggregation states and is highly susceptible to the surrounding chemical environment.

Research indicates that the dimeric structure of crystalline hafnium n-butoxide, Hf(OⁿBu)₄, is not retained in solution. researchgate.netrsc.org Instead, in a non-coordinating solvent like toluene (B28343), it forms a trimeric cyclic structure. researchgate.netrsc.org This demonstrates a clear shift in the aggregation equilibrium upon dissolution. For other hafnium alkoxide systems, equilibria between mononuclear and dinuclear complexes have been observed at low concentrations, with a further shift towards higher-nuclearity species at increased concentrations. researchgate.net The use of sterically hindered ligands, such as tert-butoxide, is a known strategy to inhibit such oligomerization and favor the formation of volatile, mononuclear alkoxides like [Hf(OᵗBu)₄]. mocvd-precursor-encyclopedia.de

The aggregation state of hafnium butoxides in solution is strongly influenced by the presence of coordinating species. The addition of a chelating agent like acetylacetone (Hacac) to a solution of the trimeric Hf(OⁿBu)₄ leads to a reduction in the degree of aggregation. researchgate.netrsc.org With one equivalent of Hacac, a partial formation of dimers is observed. researchgate.netrsc.org When two or three equivalents of Hacac are introduced, the equilibrium shifts entirely to form solely monomeric species. researchgate.netrsc.org

Coordinating solvents can also play a crucial role. While the addition of iso-propanol (HOⁱPr) or tetrahydrofuran (B95107) (THF) does not appear to change the trimeric structure of Hf(OⁿBu)₄ in toluene, the use of Lewis basic solvents like THF or pyridine (B92270) during the synthesis of hafnium phenoxide complexes can lead to the isolation of solvated monomeric products. researchgate.netresearchgate.netrsc.org These solvents coordinate to the hafnium center, satisfying its coordination sphere and preventing the formation of alkoxide bridges that lead to oligomerization.

| Precursor | Solvent/Additive | Observed Species in Solution | Reference |

|---|---|---|---|

| Hf(OⁿBu)₄ (crystalline dimer) | Toluene | Trimeric | researchgate.netrsc.org |

| Hf(OⁿBu)₄ (trimer in toluene) | + 1 eq. Acetylacetone | Partial Dimer Formation | researchgate.netrsc.org |

| Hf(OⁿBu)₄ (trimer in toluene) | + 2-3 eq. Acetylacetone | Monomeric | researchgate.netrsc.org |

| Hf(OⁿBu)₄ (trimer in toluene) | + iso-Propanol or THF | No Change (Trimeric) | researchgate.netrsc.org |

| Hf(OBuᵗ)₄ + Phenols | Pyridine or THF | Solvated Monomers | researchgate.net |

Study of Dimer-Trimer-Monomer Equilibria in Solution

Impact of Ligand Design on Coordination Environment and Reactivity

The deliberate design of the ligand sphere around the hafnium atom is a powerful strategy to control the coordination environment, nuclearity, and ultimately, the chemical reactivity of the resulting complex.

The size of the alkoxide ligand itself has a profound impact. Bulky ligands, such as tert-butoxide, sterically hinder the formation of bridging bonds, leading to monomeric species that are often more volatile and suitable for deposition techniques like MOCVD. mocvd-precursor-encyclopedia.de Conversely, smaller ligands like methoxides and ethoxides facilitate oligomerization. mdpi.comliverpool.ac.uk This principle extends to phenoxide ligands, where the use of larger, more sterically demanding phenols with hafnium tert-butoxide leads to monomeric products, whereas smaller phenols result in dimers. researchgate.net

The introduction of chelating or bridging ligands dramatically alters the molecular architecture. The reaction of hafnium butoxide with carboxylic acids can produce various oxo clusters, with the final structure depending on the specific carboxylate used. nih.govchemrxiv.org Similarly, reacting hafnium butoxide with thioacetic acid results in a unique tetranuclear cluster with a planar Hf₄ core and bridging oxo and thioacetate groups. researchgate.net The use of strong chelators like imide-dioximes or catecholate-oximes can lead to the formation of novel, stable pentanuclear {Hf₅} and hexanuclear {Hf₆} clusters with unique geometries, such as a trigonal-prismatic arrangement of the hafnium atoms. acs.orgnih.gov

Ligand design also directly influences reactivity. For atomic layer deposition (ALD), the size of the alkoxide ligand is a crucial factor determining the precursor's reactivity with the surface. mdpi.com For example, hafnium methoxide (B1231860) exhibits a much lower energy barrier for the ligand-exchange reaction during chemisorption compared to the bulkier hafnium isopropoxide and hafnium tert-butoxide. mdpi.com Furthermore, creating heteroleptic precursors—those with more than one type of ligand—can modify surface reactions. Substituting an alkoxide ligand with a cyclopentadienyl (B1206354) (Cp) ligand, for instance, can prevent undesirable side reactions during ALD, leading to more controlled film growth. researchgate.net The modification of hafnium alkoxides with diethanolamine (B148213) has been shown to create stable, nona-coordinated hafnium cores that can serve as building blocks for heterometallic precursors. utwente.nl

| Initial Hafnium Precursor | Modifying Ligand Type | Resulting Structure Type | Reference |

|---|---|---|---|

| Hf(OR)₄ | Bulky Alkoxide (e.g., -OᵗBu) | Monomer | mocvd-precursor-encyclopedia.de |

| Hf(OR)₄ | Small Alkoxide (e.g., -OMe) | Oligomer | liverpool.ac.uk |

| Hf(OBuᵗ)₄ | Sterically Demanding Phenols | Monomer | researchgate.net |

| Hf(OBuᵗ)₄ | Less Demanding Phenols | Dimer | researchgate.net |

| Hf(OⁿBu)₄ | Carboxylic Acids | Oxo Clusters (e.g., Hf₆, Hf₁₂) | nih.govchemrxiv.org |

| Hf(OⁿBu)₄ | Thioacetic Acid | Tetranuclear Cluster | researchgate.net |

| HfCl₄ | Catecholate-Oxime | Hexanuclear {Hf₆} Cluster | acs.orgnih.gov |

| Hf Alkoxide | Diethanolamine | Nona-coordinated Hf core | utwente.nl |

Advanced Spectroscopic and Diffraction Characterization Techniques for Butan 1 Ol;hafnium Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for probing the nuanced solution-state chemistry of hafnium alkoxides. It offers detailed information on molecular structure, dynamics, and the interactions between species in solution.

Probing Intramolecular Exchange Processes in Hafnium Alkoxides

In the realm of hafnium alkoxides, intramolecular exchange processes, where ligands dynamically change their positions and bonding modes, are a key feature. While direct NMR studies on the intramolecular exchange of hafnium n-butoxide are not extensively detailed in the provided results, analogous studies on similar Group IV metal alkoxides, such as titanium ethoxide, n-propoxide, and n-butoxide, reveal that the exchange between terminal and bridging alkoxide groups is often too rapid to be resolved by NMR even at low temperatures. rsc.org This rapid exchange suggests a low energy barrier for the process.

For more complex hafnium clusters with various ligands, ¹H and ¹³C NMR spectra have shown only a single set of peaks despite the presence of different coordination modes in the solid state. This phenomenon is attributed to a fast intramolecular exchange between these different ligand environments in solution. acs.orgnih.gov For instance, a dynamic structural change between chelate and chelate/bridging modes can occur through the simple breaking and formation of a hafnium-oxygen bond. acs.org High-temperature NMR studies have been employed to attempt to favor monomeric species in solution, though these experiments can be hampered by the preferential crystallization of the precursors at low temperatures. osti.gov

Determination of Solution-Phase Aggregation States and Structural Motives

Hafnium alkoxides, including hafnium n-butoxide, exhibit a strong tendency to aggregate in solution, forming oligomeric species. nih.gov The degree of this aggregation is influenced by the nature of the solvent and the presence of other coordinating species. researchgate.net While crystalline hafnium n-butoxide exists as a dimer, in non-coordinating solvents like toluene (B28343), it has been shown to form a trimeric cyclic structure. researchgate.net

NMR spectroscopy, in conjunction with cryoscopic studies, has been instrumental in determining the aggregation states of related metal alkoxides. rsc.org For hafnium tert-butoxide, a systematic study of its reaction with various Lewis basic solvents and phenols led to the characterization of a family of modified compounds with varying nuclearities, from monomers to dimers and tetramers. nih.gov The solution structures of these modified hafnium alkoxides were often confirmed to be retained in solution through multinuclear and Diffusion Ordered Spectroscopy (DOSY) NMR studies. researchgate.net The addition of modifying agents like acetylacetone (B45752) to hafnium n-butoxide has been shown to reduce the degree of aggregation, leading to the partial formation of dimers. researchgate.net

The following table summarizes ¹H and ¹³C NMR chemical shift data for hafnium tert-butoxide and its isopropoxide analogue, providing a reference for the characterization of such compounds. rsc.org

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Hafnium(IV) tert-butoxide | C₆D₆ | 1.33 (s, 36H) | 75.5, 33.2 |

| Hafnium(IV) isopropoxide isopropanol (B130326) complex | C₆D₆ | 7.5–7.0 (s, 1H), 5.5–4.0 (s, 5H), 2.0–1.0 (s, 30H) | 69.7, 26.7 |

Vibrational Spectroscopy (Infrared and Raman) for Structural Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the bonding and structural arrangements within butan-1-ol;hafnium systems. These methods are particularly sensitive to the coordination environment of the hafnium center and the nature of the butoxide ligands.

Characterization of Coordination Modes and Ligand Interactions

IR and Raman spectroscopy are powerful tools for identifying the coordination modes of butoxide ligands attached to the hafnium center. The vibrational frequencies of C-O and Hf-O stretching modes are particularly informative. For instance, the presence of bridging and terminal butoxide groups would give rise to distinct vibrational bands.

In studies of modified hafnium butoxide systems, FTIR spectroscopy has been a key characterization technique. acs.org For example, in hafnium carboxylate complexes derived from hafnium tert-butoxide, the positions of the carboxylate stretching bands (νas(COO) and νs(COO)) provide insight into the coordination mode (monodentate, bidentate chelating, or bidentate bridging). mdpi.com The IR spectra of hafnium oxo-methacrylate nanoclusters show characteristic bands for the carboxylate ligands, including C-H stretching and O-C=O angle bending modes. escholarship.org The presence of OH stretching bands in these spectra can indicate the coordination of water or hydroxyl groups to the hafnium centers. escholarship.org

The following table presents selected FTIR data for hafnium carboxylate complexes, illustrating the characteristic vibrational frequencies. acs.org

| Compound | Key FTIR Bands (cm⁻¹) | Assignment |

| [Hf(μ-OPc)₂(η²-OPc)₂]₂ | 1546(s), 1478(s), 1438(s) | Carboxylate stretches |

| [Hf(μ-OBc)₂(η²-OBc)₂]₂ | 1633(s), 1602(m), 1550(s) | Carboxylate stretches |

| [Hf(μ-ONc)₂(η²-ONc)₂]₂ | 1645(s), 1597(s), 1560(s) | Carboxylate stretches |

Monitoring In Situ Sol-Gel Processes and Precursor Transformations

The sol-gel process, a common method for preparing hafnium oxide materials from precursors like hafnium butoxide, involves a series of hydrolysis and condensation reactions. In situ vibrational spectroscopy is invaluable for monitoring these transformations in real-time. researchgate.netresearchgate.net By tracking changes in the vibrational spectra, researchers can follow the consumption of the alkoxide precursor, the formation of Hf-O-Hf bridges, and the evolution of the solvent environment. researchgate.net

In situ Raman spectroscopy, in particular, is a powerful technique for studying catalytic processes and structural transformations on electrode surfaces and in solution. mdpi.com While direct in situ Raman studies on hafnium butoxide sol-gel processes are not detailed in the provided results, the technique has been successfully applied to similar systems, such as the base-catalyzed sol-gel process of silane (B1218182) precursors, to monitor the kinetics of hydrolysis and condensation. dtic.mil The ability to obtain fingerprint information on surface species and intermediates in an operating environment makes it a highly valuable tool. mdpi.com The development of specialized in situ characterization units allows for the study of decomposition, nucleation, and crystallization mechanisms during the annealing of precursor films. itmo.ru

X-ray Absorption Spectroscopy (EXAFS and XANES) for Local Structure Elucidation

X-ray Absorption Spectroscopy (XAS), which includes both Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES), is a powerful element-specific technique for probing the local atomic environment around the hafnium atoms in this compound systems. wikipedia.orglehigh.edu This method is particularly useful for studying amorphous materials and solutions where long-range order is absent, providing information on bond distances, coordination numbers, and the chemical state of the absorbing atom. wikipedia.orgresearchgate.net

XANES spectra are sensitive to the oxidation state and coordination geometry of the hafnium center. lehigh.edu For instance, the XANES spectra of hafnium aluminate films have been shown to be similar to that of pure hafnium oxide, indicating that the hafnium maintains a similar local coordination environment. aip.org

EXAFS provides quantitative information about the local structure, such as the distances to neighboring atoms and the number of these neighbors (coordination number). lehigh.edu Studies on zirconium butoxide, a close chemical analog to hafnium butoxide, have utilized EXAFS to elucidate the structure of oligomeric species in solution. researchgate.net These studies have revealed the presence of Zr-Zr distances, confirming the aggregated nature of the alkoxide. researchgate.net The combination of EXAFS with other techniques like IR spectroscopy allows for a more detailed picture of the structural motives present in solution. researchgate.net For example, in a study of hafnium-n-butoxide, EXAFS was used alongside IR and XANES to identify a trimeric cyclic structure in toluene solution. researchgate.net

The following table summarizes typical structural parameters that can be obtained from EXAFS analysis of hafnium-containing materials.

| System | Parameter | Value | Reference |

| Zirconium butoxide in n-butanol | Zr-Zr distance | ~3.5 Å | researchgate.net |

| HfO₂ films | Hf-O distance | (Not specified) | aip.org |

| HfCl₄ in benzyl (B1604629) alcohol | Hf-O distance | Contracts with increasing temperature | nih.gov |

Determination of Hafnium Coordination Environment

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful tool for probing the local coordination environment and oxidation state of the hafnium atom in this compound systems. libretexts.orgxrayabsorption.orgxrayabsorption.org The technique is highly sensitive to the geometry and electronic structure of the absorbing atom. xrayabsorption.orgxrayabsorption.org

In studies of hafnium n-butoxide, Hf(OⁿBu)₄, a combination of Extended X-ray Absorption Fine Structure (EXAFS), XANES, and IR spectroscopy has been employed to investigate its structure in solution. rsc.org Research has shown that the dimeric structure of crystalline Hf(OⁿBu)₄ does not persist in solution; instead, a trimeric cyclic structure is formed. rsc.org The addition of modifiers like acetylacetone can alter this structure, leading to the formation of monomeric species. rsc.org

The coordination environment of hafnium in materials derived from butoxide precursors is also extensively studied. For instance, in hafnium oxide (HfO₂) powders, EXAFS results indicate that the local structure around the hafnium cation is similar to that in monoclinic HfO₂, with a hafnium-oxygen coordination number approaching 7. researchgate.net In hafnium aluminate thin films, XANES and EXAFS have been used to track changes in the short-range order of hafnium as a function of aluminum oxide incorporation. aip.org

Correlation of XANES Spectral Features with Average Oxygen Coordination Number

A significant application of XANES in the study of hafnium butoxide systems is the establishment of a correlation between spectral features and the average oxygen coordination number of the hafnium center. This correlation provides a valuable method for determining the coordination environment in both solution and solid-state materials. rsc.org

Research has successfully established an empirical correlation by analyzing the XANES spectra of hafnium n-butoxide in various solutions and comparing them with well-characterized solid-state references. rsc.org This allows for a detailed understanding of the structural changes that occur upon dissolution or with the addition of modifying agents. rsc.org The ability to correlate XANES features with coordination number is particularly useful for in-situ studies, offering insights into reaction mechanisms and precursor stability under different processing conditions. xrayabsorption.org

Deep neural networks (DNN) are also being explored as a method to predict local coordination environments from XANES data, which could further enhance the interpretation of these complex spectra. arxiv.org

X-ray Diffraction (XRD) for Crystalline Phase Identification

X-ray Diffraction (XRD) is an indispensable technique for identifying the crystalline phases present in materials derived from this compound precursors. The diffraction pattern provides a unique fingerprint of the crystal structure, allowing for the determination of the phases present, their relative abundance, and information about crystallite size and strain.

Structural Analysis of Hafnium Butoxide Derivatives

While hafnium butoxide itself is often used in a non-crystalline or solution state, its derivatives, particularly those formed through reactions with other ligands, can be crystallographically characterized. A series of modified hafnium tert-butoxide compounds have been synthesized and their structures determined by single-crystal XRD. nih.gov These studies reveal a range of nuclearities, from monomers and dimers to tetramers, depending on the nature of the modifying ligands and the solvent used. nih.gov

For example, reactions of hafnium tert-butoxide with phenols can lead to dimeric structures like [Hf(OAr)n(OBuᵗ)₄-n]₂ or [Hf(μ-OH)(OAr)₃(HOBuᵗ)]₂. nih.gov The use of Lewis basic solvents can result in the formation of solvated monomers. nih.gov These structural analyses are crucial for understanding the precursor chemistry and how it influences the properties of the final material.

Crystalline Phase Analysis of Deposited Hafnium-Containing Materials

The primary application of XRD in this context is the analysis of hafnium-containing materials, most notably hafnium oxide (HfO₂), deposited from butoxide precursors. Depending on the deposition conditions and subsequent thermal treatments, HfO₂ can exist in several crystalline phases, including monoclinic, tetragonal, and cubic. researchgate.netaip.org

For instance, HfO₂ films grown by chemical vapor deposition (CVD) from hafnium t-butoxide are often crystalline with a monoclinic structure. aip.org Similarly, HfO₂ nanoparticles synthesized from hafnium tert-butoxide can be phase-pure monoclinic or cubic, depending on the solvent used during synthesis. aip.org Powder XRD patterns of HfO₂ nanoparticles produced from modified hafnium tert-butoxide precursors and subjected to thermal treatment confirm the formation of monoclinic HfO₂. nih.gov The crystalline phase of the deposited HfO₂ is a critical determinant of its dielectric properties and performance in electronic devices.

| Precursor System | Deposition/Synthesis Method | Resulting Material | Crystalline Phase (via XRD) | Reference |

| Hafnium tert-butoxide | Solvothermal | HfO₂ nanoparticles | Monoclinic | nih.gov |

| Hafnium t-butoxide | Chemical Vapor Deposition (CVD) | HfO₂ thin film | Monoclinic | aip.org |

| Hafnium tert-butoxide in benzyl alcohol | Solvothermal | HfO₂ nanoparticles | Monoclinic | aip.org |

| Hafnium tert-butoxide in benzylamine (B48309) | Solvothermal | HfO₂ nanoparticles | Cubic | aip.org |

Mass Spectrometry for Molecular Identification and Solution Stability Assessment

Mass spectrometry (MS) is a vital tool for identifying the molecular species present in hafnium butoxide solutions and assessing their stability over time. This technique provides information on the molecular weight and fragmentation patterns of the precursor complexes, offering insights into their oligomeric state and the presence of any impurities or decomposition products.

Studies on commercial zirconium and hafnium n-propoxides and n-butoxides using mass spectrometry have indicated the presence of various species, including potential oxo-alkoxide impurities. For instance, in commercial zirconium n-butoxide solutions, the main compound identified by mass spectrometry is a tetrameric species, Zr₄(OR)₁₆. The presence of such oligomers and impurities can significantly impact the reactivity and performance of the precursor in deposition processes.

High-resolution mass spectrometry has also been used to characterize the stability of complex hafnium-oxo clusters in solution, confirming their exceptional thermodynamic stability. acs.orgacs.org The ability to monitor the composition of precursor solutions is crucial for ensuring reproducible and high-quality material synthesis.

Electron Microscopy Techniques (SEM, TEM) for Morphological Analysis of Derived Materials

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to investigate the morphology, microstructure, and particle size of materials derived from this compound precursors.

SEM provides high-resolution images of the surface topography of materials. researchgate.net It has been used to examine the microstructure of HfO₂ films grown by metal-organic molecular beam epitaxy (MOMBE) using hafnium-tetra-butoxide as the precursor. researchgate.net

TEM offers even higher resolution, allowing for the visualization of individual nanoparticles and the crystal lattice. nih.govaip.org TEM analysis of HfO₂ nanoparticles synthesized from modified hafnium tert-butoxide precursors has confirmed the formation of nanomaterials. nih.gov In studies of HfO₂ films deposited by electron beam-induced deposition (EBID) from hafnium tetra-tert-butoxide, TEM revealed a grain size of less than 1 nm. aip.org Furthermore, TEM combined with energy-dispersive X-ray spectroscopy (EDS) can be used to determine the elemental composition of the derived materials. researchgate.net

| Technique | Information Obtained | Application Example | Reference |

| SEM | Surface morphology, microstructure | Analysis of HfO₂ thin films from MOMBE | researchgate.net |

| TEM | Particle size, shape, crystal structure, grain size | Imaging of HfO₂ nanoparticles; structural analysis of EBID-deposited HfO₂ films | nih.govaip.org |

Dynamic Light Scattering (DLS) for Investigation of Sol-Gel Gelation Kinetics

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique well-suited for investigating the kinetics of sol-gel processes involving butan-1-ol and hafnium precursors. horiba.comresearchgate.net This method provides valuable insights into the formation and growth of particles during the transition from a sol to a gel state by measuring the time-dependent fluctuations in scattered light intensity. core.ac.uknih.gov These fluctuations arise from the Brownian motion of particles in suspension, and their analysis yields information about the particle size distribution.

In a typical sol-gel process involving a hafnium alkoxide like hafnium (IV) n-butoxide dissolved in butan-1-ol, the initial solution contains monomeric or small oligomeric hafnium species. rsc.org Upon the addition of water and a catalyst, hydrolysis and condensation reactions are initiated. DLS can monitor the subsequent growth of hafnium oxide nanoparticles in real-time. acs.orgmdpi.com The technique measures the hydrodynamic radius of the evolving particles, providing a direct probe of the gelation kinetics.

Research has shown that the gelation process can be divided into distinct kinetic regimes. core.ac.uk Initially, in the cluster-dilute regime, small clusters form and grow. As the reaction progresses, a cluster-dense regime may be observed, characterized by enhanced growth kinetics. core.ac.uk Finally, the system approaches the gel point, where a continuous network is formed, and the aggregate growth slows significantly. core.ac.uk DLS is instrumental in identifying these transitions and determining the gelation time. researchgate.netcore.ac.uk

Factors such as the concentration of the hafnium precursor, the water-to-alkoxide ratio, the type of catalyst, and the temperature all influence the kinetics of the sol-gel process. DLS studies can systematically investigate the impact of these parameters on particle growth and gel formation. For instance, different catalysts can lead to variations in the hydrolysis and condensation rates, which are directly reflected in the DLS data as different particle growth profiles.

Table 1: Representative DLS Data for a Hafnium-Based Sol-Gel System

| Time (minutes) | Average Hydrodynamic Radius (nm) | Polydispersity Index (PDI) |

| 10 | 5.2 | 0.35 |

| 30 | 15.8 | 0.28 |

| 60 | 45.3 | 0.22 |

| 90 | 110.7 | 0.18 |

| 120 (Gel Point) | 250.1 | 0.25 |

This table presents hypothetical yet representative data illustrating the evolution of particle size and polydispersity during a sol-gel process monitored by DLS.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. mdpi.comgoogle.com In the context of this compound systems, particularly in the form of hafnium oxide (HfO₂) thin films derived from precursors like hafnium (IV) tert-butoxide, XPS provides critical information about the film's stoichiometry, the presence of contaminants, and the nature of chemical bonding. ucsd.eduaip.orgmocvd-precursor-encyclopedia.de

An XPS analysis involves irradiating the sample with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. Each element has a unique set of binding energies, allowing for elemental identification. Furthermore, shifts in these binding energies, known as chemical shifts, provide information about the oxidation state and local chemical environment of the atoms. researchgate.net

For hafnium oxide films, the Hf 4f and O 1s core level spectra are of primary interest. The Hf 4f spectrum typically shows a doublet (Hf 4f₇/₂ and Hf 4f₅/₂) corresponding to the fully oxidized Hf⁴⁺ state in HfO₂. osti.gov The presence of lower binding energy shoulders or additional peaks can indicate the existence of hafnium suboxides (HfOₓ, where x < 2) or metallic hafnium, suggesting incomplete reaction of the butoxide precursor. mdpi.comosti.gov Similarly, the O 1s spectrum can be deconvoluted to distinguish between oxygen in the HfO₂ lattice, in silicates (if on a silicon substrate), and in surface-adsorbed species like hydroxyl groups or carbonates. researchgate.net

XPS depth profiling, which involves sputtering the sample surface with an ion beam between XPS measurements, can be used to investigate the compositional uniformity of the film and the nature of the interface between the HfO₂ layer and the substrate. rsc.org This is particularly important for applications in microelectronics, where the interface quality is critical.

Table 2: Typical Binding Energies from XPS Analysis of HfO₂ Films

| Core Level | Chemical State | Binding Energy (eV) | Reference |

| Hf 4f₇/₂ | HfO₂ | 16.5 - 18.5 | osti.govresearchgate.net |

| Hf 4f₅/₂ | HfO₂ | 18.1 - 20.0 | researchgate.net |

| Hf 4f₇/₂ | Hf metal | ~14.2 - 14.3 | osti.gov |

| O 1s | HfO₂ | ~530.0 - 531.5 | researchgate.net |

| C 1s | Adventitious Carbon | ~285.0 | mdpi.com |

| Si 2p | Si substrate | ~99.3 | researchgate.net |

| Si 2p | SiO₂ | ~103.3 | researchgate.net |

Note: Binding energies can vary slightly depending on the specific instrument calibration and the exact chemical environment.

Rutherford Backscattering Spectrometry (RBS) for Elemental Composition and Film Thickness

Rutherford Backscattering Spectrometry (RBS) is a quantitative, non-destructive analytical technique used to determine the elemental composition and thickness of thin films. eag.comwikipedia.org For hafnium oxide films prepared from butan-1-ol-based precursors, RBS provides a reliable method for verifying stoichiometry and measuring the areal density of atoms (atoms/cm²), from which the film thickness can be calculated if the density is known. mdpi.comeag.combipm.org

The technique involves directing a high-energy beam of ions, typically helium ions (alpha particles), onto the sample. wikipedia.org A small fraction of these ions will scatter backward after interacting with the nuclei of the atoms in the film. The energy of the backscattered ions is measured by a detector. This energy is dependent on the mass of the target atom and the depth at which the scattering event occurred. Heavier atoms cause the incident ions to lose less energy upon collision, resulting in a higher backscattered energy.

An RBS spectrum is a plot of the number of backscattered ions (yield) versus their energy. For a HfO₂ film on a lighter substrate like silicon, the spectrum will show a distinct peak at high energy corresponding to scattering from the heavy hafnium atoms, and a step-like feature at lower energy from the lighter oxygen atoms. mdpi.com The area under each elemental peak is proportional to the concentration of that element in the film. By comparing the peak areas, the stoichiometric ratio (e.g., Hf:O) can be determined with high accuracy, often without the need for standards. eag.com

The width of the elemental peaks in the RBS spectrum is related to the thickness of the film. researchgate.net As the incident ions travel through the film, they lose energy. Ions scattered from the back of the film will have lower energy than those scattered from the surface. This energy difference can be used to calculate the film's thickness. imec-publications.be The symmetrical shape of the hafnium peak can also indicate a uniform film thickness with negligible surface roughness. mdpi.com

Table 3: Example RBS Data for a Hafnium Oxide Film on Silicon

| Parameter | Value |

| Incident Ion Beam | 2.0 MeV He²⁺ |

| Hafnium Areal Density | 1.5 x 10¹⁷ atoms/cm² |

| Oxygen Areal Density | 3.0 x 10¹⁷ atoms/cm² |

| Stoichiometry (O/Hf) | 2.0 |

| Calculated Film Thickness | ~30 nm |

This table provides illustrative data obtained from an RBS analysis of a stoichiometric HfO₂ thin film.

Ellipsometry for Thin Film Thickness and Optical Response

Spectroscopic ellipsometry is a non-destructive optical technique used to determine the thickness and optical properties (refractive index, n, and extinction coefficient, k) of thin films. spiedigitallibrary.orgspiedigitallibrary.orgcapes.gov.br For hafnium oxide films derived from this compound systems, ellipsometry is a crucial characterization tool, particularly for applications in optical coatings and microelectronics where precise control over film thickness and optical response is essential. mdpi.comnsf.gov

Ellipsometry measures the change in the polarization state of light upon reflection from a sample surface. spiedigitallibrary.org Specifically, it measures the ratio of the complex reflection coefficients for p- and s-polarized light, which is expressed by two parameters: the amplitude ratio, Ψ (Psi), and the phase difference, Δ (Delta). These parameters are measured as a function of the wavelength of light and the angle of incidence.

To extract the film thickness and optical constants, the experimental Ψ and Δ data are fitted to a model that describes the sample's structure. spiedigitallibrary.org For a simple HfO₂ film on a silicon substrate, the model would consist of a silicon substrate, a thin native silicon dioxide interface layer, and the hafnium oxide film. spiedigitallibrary.org The optical properties of the HfO₂ film are often described using a dispersion model, such as the Cauchy or Tauc-Lorentz model, which parameterizes the wavelength dependence of n and k. spiedigitallibrary.orgspiedigitallibrary.org

The analysis can provide highly accurate thickness measurements, often with sub-nanometer resolution. nsf.govnih.gov The determined refractive index and extinction coefficient provide insight into the film's density and optical transparency. refractiveindex.inforesearchgate.net For instance, a lower refractive index compared to bulk HfO₂ might indicate a less dense film. The extinction coefficient is related to light absorption, and its spectral dependence can be used to determine the optical band gap of the material. researchgate.net Ellipsometry can also be used to assess film uniformity by mapping the thickness and optical properties across the sample surface.

Table 4: Typical Optical Properties of HfO₂ Thin Films Determined by Ellipsometry

| Wavelength (nm) | Refractive Index (n) | Extinction Coefficient (k) |

| 300 | 2.15 | 0.01 |

| 550 | 2.05 | < 0.001 |

| 800 | 2.02 | < 0.001 |

This table shows representative optical constants for a transparent HfO₂ film in the visible spectrum. Values can vary based on deposition conditions and film crystallinity. nsf.govrefractiveindex.info

Theoretical and Computational Chemistry of Butan 1 Ol;hafnium Systems

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

DFT calculations have been instrumental in predicting the geometries and energetics of hafnium alkoxide complexes, including those with butoxide ligands. These studies are crucial for understanding the precursor behavior in deposition processes. Furthermore, DFT has been applied to investigate the electronic nature of hafnium clusters, revealing fascinating properties like metalloaromaticity.

Theoretical studies have explored the molecular structure of hafnium alkoxides, such as hafnium tetra-tert-butoxide. For instance, structural investigations have proposed a dimeric structure for hafnium(IV) n-butoxide, Hf(OⁿBu)₄, where each hafnium atom achieves a six-fold coordination. researchgate.net This dimeric structure consists of two hafnium atoms bridged by alkoxy groups. researchgate.net DFT calculations, often complemented by experimental techniques like X-ray absorption fine structure (EXAFS), have been used to determine bond lengths and coordination numbers. researchgate.net For the proposed dimeric structure of Hf(OⁿBu)₄, the first shell around hafnium is characterized by approximately two oxygen atoms at a distance of 1.95 Å, and a second shell contains about four oxygen atoms at 2.14 Å. researchgate.net A single hafnium backscatterer is found at a distance of 3.42 Å, confirming the dimeric nature. researchgate.net

Computational studies have also been performed on modified hafnium butoxide systems. For example, the reaction of hafnium butoxide with methacrylate (B99206) has been studied, leading to the formation of mono-, di-, and trimetallic methacrylate-substituted metal oxide clusters. acs.org

Table 1: Predicted Coordination Geometries and Energetics of Hafnium Butoxide Systems

| Compound/System | Predicted Geometry | Coordination Number | Key Energetic Data |

|---|---|---|---|

| Hf(OⁿBu)₄ | Dimeric | 6 | - |

| Hf(OᵗBu)₄ on Si(100) | Bridging ligand | - | Adsorption activation energy: 11 (± 2) kJ/mol (110–185 °C) aip.org |

| Hf(OᵗBu)₄ on hydroxylated Si(100) | Physisorbed | - | Energy barrier for conversion to hafnium tri-tert-butoxide: 70.2 kJ/mol mdpi.com |

DFT calculations have been pivotal in uncovering the electronic properties of hafnium-containing clusters. Research into unique hafnium-oxo clusters has revealed the presence of metalloaromaticity. acs.org For example, in a hexanuclear hafnium cluster, {Hf₆}, a triangular {Hf₃} metallic component was found to exhibit pronounced metalloaromaticity. acs.org This was determined by calculating the Nucleus-Independent Chemical Shift (NICS), a common method to probe aromaticity. The NICSzz(1) value for the {Hf₃} unit was calculated to be -44.6 ppm, which is significantly higher than that of benzene (B151609) (-29.7 ppm), a classic aromatic molecule, indicating strong metallic aromatic character. acs.org

Furthermore, DFT has been used to understand the electronic transitions and luminescence properties of these clusters. acs.org Calculations have shown that the fluorescence behavior of certain hafnium-oxo clusters originates from ligand-centered molecular orbital transitions, with the hafnium(IV) coordination playing a modulating role. acs.org

Prediction of Coordination Geometries and Energetics

Computational Modeling of Surface Reaction Mechanisms in Thin Film Deposition

Computational modeling, primarily using DFT, has provided deep insights into the surface chemistry of hafnium precursors, including butoxides, during thin film deposition processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). researchgate.netua.edu These models help in understanding the initial stages of film growth, which are critical for controlling the properties of the final material.

The initial adsorption of the hafnium precursor onto the substrate is a critical first step in film deposition. DFT calculations have been used to compare the chemisorption of different hafnium precursors on surfaces like silicon. researchgate.net For hafnium tetra-tert-butoxide (Hf(OᵗBu)₄) adsorbing on a hydrogen-terminated Si(100) surface, DFT calculations helped to identify the nature of the chemisorbed species. aip.org The calculations, in conjunction with in-situ infrared spectroscopy, indicated that the precursor dissociates and forms a bridging bidentate ligand on the surface. aip.orgresearchgate.net

On hydroxylated Si(100) surfaces, DFT studies have shown that the initial interaction of Hf(OᵗBu)₄ involves physisorption, with a Hf-O distance of 3.67 Å between the precursor's hafnium atom and a surface hydroxyl oxygen. mdpi.com The subsequent chemisorption process, leading to the formation of a covalent bond with the surface, involves a significant energy barrier. mdpi.com

Following chemisorption, ligand exchange and precursor decomposition are key reactions that lead to the incorporation of hafnium into the growing film. DFT has been used to model these complex reaction pathways. For Hf(OᵗBu)₄ on a hydroxylated Si(100) surface, the conversion to a surface-bound hafnium tri-tert-butoxide species is a two-step process. mdpi.com The first step, the formation of an intermediate, has a high energy barrier of 70.2 kJ/mol. mdpi.com This is followed by the release of a tert-butanol (B103910) molecule. mdpi.com

In CVD processes, the decomposition of the precursor is the primary route to film formation. For hafnium tetra-tert-butoxide, decomposition at around 400 °C provides the necessary oxygen to form a stoichiometric HfO₂ film. researchgate.net At lower temperatures (above 185 °C), precursor decomposition on the surface has also been observed. aip.org Computational studies on related hafnium precursors have shown that β-hydride elimination is a possible decomposition pathway. ua.edu For hafnium tert-butoxide, this would lead to the formation of Hf-OH on the surface and the release of isobutene into the gas phase. ua.edu

Computational studies have systematically investigated how the molecular structure of hafnium precursors and the size of their ligands affect their reactivity. mdpi.comresearchgate.net A comparative DFT study on a series of homoleptic hafnium alkoxide precursors (including methoxide (B1231860), isopropoxide, and tert-butoxide) on a hydroxylated Si(100) surface revealed that the size of the alkoxide ligand is a crucial factor in determining reactivity, especially when the thermal stabilities of the precursors are similar. mdpi.comresearchgate.net

The study showed that hafnium methoxide, with the smallest ligand, has the lowest energy barrier for the ligand exchange reaction (33.0 kJ/mol), while hafnium tert-butoxide, with the largest ligand, has the highest activation energy (70.2 kJ/mol). mdpi.com This trend is attributed to the steric hindrance imposed by the bulkier ligands, which makes it more difficult for the precursor to approach and react with the surface hydroxyl groups. mdpi.com These theoretical predictions align well with experimental observations that show higher deposition temperatures are required for hafnium tert-butoxide compared to hafnium isopropoxide in ALD processes. mdpi.com

Table 2: Influence of Ligand Size on the Reactivity of Hafnium Alkoxide Precursors

| Precursor | Ligand | Energy Barrier for Ligand Exchange (kJ/mol) |

|---|---|---|

| Hf(OMe)₄ | Methoxide | 33.0 mdpi.com |

| Hf(OⁱPr)₄ | Isopropoxide | 63.8 mdpi.com |

| Hf(OᵗBu)₄ | tert-Butoxide | 70.2 mdpi.com |

Mechanistic Investigations of Chemical Transformations Involving Butan 1 Ol;hafnium

Hydrolysis and Polycondensation Mechanisms in Sol-Gel Processing

The sol-gel process, a versatile method for producing solid materials from small molecules, involves the hydrolysis and subsequent polycondensation of precursors, such as hafnium butoxide. This process allows for the synthesis of hafnium oxide (HfO₂) materials at relatively low temperatures. The highly electrophilic nature of the hafnium atom in the alkoxide complex makes it susceptible to attack by the oxygen in water molecules. This initiates the hydrolysis reaction, where an alkyl group is replaced by a hydroxyl group. Following hydrolysis, the resulting molecules undergo polycondensation to form a dense gel network of hafnium complexes. acs.org

The formation of hafnium oxide networks from hafnium butoxide in sol-gel processes is a multi-step reaction. Initially, the hafnium alkoxide undergoes hydrolysis, where the butoxide ligands are substituted with hydroxyl groups from water. acs.org This is followed by polycondensation reactions, where either alcohol or water is eliminated, leading to the formation of Hf-O-Hf bridges. These reactions build up a three-dimensional network that constitutes the gel.

The kinetics of this process are influenced by several factors. The rate of hydrolysis is generally faster than polycondensation. The structure of the alkoxide itself plays a role; for instance, bulkier ligands can sterically hinder the approach of water molecules, slowing down hydrolysis. slideserve.com The reaction conditions, such as temperature and pH, are also critical. For example, the formation of Hf(OH)₆²⁻ has been identified as a key precursory hydro-complex in the formation of HfO₂ nanoparticles from a Hf(OH)₄ gel. rsc.orgresearchgate.net The addition of seeds can also promote the formation of HfO₂ nanoparticles and reduce their size, indicating that surface-deposition reactions control the growth. rsc.org

A study on the sol-gel synthesis of hafnia-silica mixed oxides found that the choice of hafnium precursor, either hafnium isopropoxide or hafnium tert-butoxide, and the alcoholic solvent system significantly impacted gel formation and the properties of the final material. csic.es Specifically, acid-catalyzed hydrolysis and gelation of hafnium isopropoxide in tert-butyl alcohol resulted in a material with high mesoporosity and specific surface area. csic.es

Key reaction steps in hafnium oxide network formation:

Hydrolysis: Hf(OBu)₄ + xH₂O → Hf(OBu)₄₋ₓ(OH)ₓ + xBuOH

Water Condensation: 2Hf(OBu)₄₋ₓ(OH)ₓ → (OBu)₄₋ₓ(OH)ₓ₋₁Hf-O-Hf(OH)ₓ₋₁(OBu)₄₋ₓ + H₂O

Alcohol Condensation: 2Hf(OBu)₄₋ₓ(OH)ₓ → (OBu)₄₋ₓ(OH)ₓ₋₁Hf-O-Hf(OH)ₓ(OBu)₃₋ₓ + BuOH

Catalysts and solvent systems are crucial in controlling the gelation process of hafnium butoxide. Catalysts, typically acids or bases, can significantly alter the rates of hydrolysis and condensation. Acid catalysts, such as nitric acid or formic acid, can protonate the alkoxide group, making it a better leaving group and thus accelerating hydrolysis. researchgate.net Base catalysts, on the other hand, deprotonate water to form more nucleophilic hydroxyl anions, which then attack the hafnium center. slideserve.com

The choice of solvent is equally important. Solvents not only dissolve the reactants but can also participate in the reaction. In the case of hafnium butoxide, alcoholic solvents are commonly used. csic.es The solvent's polarity can influence the solubility of the alkoxide precursor. slideserve.com Protic solvents can form hydrogen bonds, which can affect the catalytic activity and the reaction equilibrium. slideserve.com For instance, in the synthesis of hafnia-silica cryogels, a distinct dependence on the alcoholic solvent was observed for gel formation and the resulting surface and porosity of the materials. csic.es The use of tert-butyl alcohol as a solvent with hafnium isopropoxide led to a material with the highest mesoporosity and surface area, which in turn enhanced its catalytic activity. csic.es

The interaction between the precursor, solvent, and catalyst can be complex. For example, in non-hydrolytic sol-gel routes using benzyl (B1604629) alcohol, the alcohol can act as a solvent, an oxygen source, and a capping agent. mdpi.com In some cases, the reaction of metal chlorides with alcohols can lead to the in situ formation of metal alkoxides and the release of HCl, which can then catalyze subsequent reactions. mdpi.com

| Catalyst Type | Mechanism of Action | Effect on Gelation |

| Acid Catalysts (e.g., HNO₃, HCOOH) | Protonates alkoxide groups, increasing the rate of hydrolysis. researchgate.net | Accelerates gel formation. |

| Base Catalysts (e.g., NH₄OH) | Generates nucleophilic hydroxyl anions that attack the metal center. slideserve.com | Promotes condensation reactions. |

| Solvent System | Role in Gelation | Impact on Material Properties |

| Alcoholic Solvents (e.g., Ethanol, Isopropanol (B130326), tert-Butyl alcohol) | Acts as a solvent and can participate in transesterification reactions. slideserve.comcsic.es | Influences gel time, porosity, and surface area of the final oxide. csic.es |

| Non-aqueous Solvents (e.g., Benzyl alcohol) | Can act as a solvent, oxygen source, and capping agent. mdpi.com | Can lead to the formation of crystalline nanoparticles directly from the solution. mdpi.com |

Formation Kinetics of Hafnium Oxide Networks

Thermal Decomposition Pathways of Hafnium Butoxide Precursors in Vapor Deposition

In chemical vapor deposition (CVD), hafnium butoxide is used as a precursor to deposit thin films of hafnium oxide. The thermal decomposition of the precursor on the substrate surface is a critical step in this process. Studies have shown that hafnium butoxide can decompose to form HfO₂ films without an additional oxygen source, indicating that the butoxide ligands themselves provide the necessary oxygen. acs.org

The decomposition pathway often involves β-hydrogen elimination. This process results in the formation of an alkene (isobutene in the case of tert-butoxide) and a hafnium-hydroxyl species, which then condenses to form hafnium oxide. The analysis of vapor phase products during the deposition of HfO₂ films from hafnium 3-methyl-3-pentoxide, a related alkoxide, confirmed that the growth occurs via β-hydrogen elimination processes. acs.org The negligible carbon incorporation in the resulting films suggests that this is the primary decomposition pathway, without significant side reactions. acs.org

Thermogravimetric analysis (TGA) has been used to study the thermal stability and decomposition of hafnium alkoxides. For hafnium n-butoxide, it was found that evaporation and decomposition occur simultaneously, making it challenging to separate the two processes. royalsocietypublishing.org Hafnium tert-butoxide is known to be highly reactive and can decompose, leaving a significant residue in thermal weight analysis, which can lead to carbon contamination in the deposited films. google.com The decomposition temperature is a key parameter; for instance, hafnium tert-butoxide is stable below 225°C, which helps in reducing unwanted gas-phase reactions during deposition. aip.org

Surface Reaction Kinetics and Selectivity in Atomic Layer Deposition (ALD)

Atomic Layer Deposition (ALD) is a thin film deposition technique that relies on sequential, self-limiting surface reactions. For the deposition of HfO₂, hafnium butoxide is often used as the hafnium precursor, and water is a common co-reactant. The ALD cycle typically consists of four steps:

Pulse of hafnium butoxide, which reacts with the surface hydroxyl groups.

Purge of the unreacted precursor and byproducts.

Pulse of water, which reacts with the surface butoxide ligands.

Purge of the unreacted water and byproducts.

The surface reaction kinetics are influenced by the nature of the precursor and the substrate surface. Density functional theory (DFT) calculations have shown that the chemisorption and surface reactivity of hafnium precursors are affected by their thermal stability and the size of their ligands. researchgate.net For hafnium alkoxides, the size of the alkoxide ligand is a significant factor. researchgate.net For instance, hafnium tert-butoxide, with its bulky ligands, undergoes physisorption on a hydroxylated Si(100) surface before a two-step chemisorption process occurs. mdpi.com The energy barrier for the ligand-exchange reaction of hafnium tert-butoxide is higher than that of hafnium methoxide (B1231860), which has smaller ligands. mdpi.com This is consistent with experimental observations that ALD processes using hafnium tert-butoxide require higher temperatures. mdpi.com

The established view of the ALD mechanism involves a ligand exchange where the hafnium precursor reacts with surface hydroxyl groups. nih.gov However, some studies suggest a more complex process involving the initial molecular adsorption of the precursor, followed by the formation of Hf-O bonds. nih.gov The reaction of hafnium butoxide with a hydroxylated surface leads to the release of butanol and the formation of a new Hf-O bond with the surface.

Selectivity in ALD is the preferential deposition on one material over another. In the case of HfO₂ deposition using hafnium tert-butoxide, inherent selectivity has been observed on Si surfaces over SiCOH. ucsd.edu This water-free process relies on the thermal decomposition of the precursor. ucsd.edu The selectivity can be enhanced by passivating the non-growth surface or by controlling the purge time to leverage reversible adsorption and desorption of the precursor. ucsd.edu

| Precursor | Activation Energy (kJ/mol) | Deposition Temperature (°C) | Key Findings |

| Hafnium tert-butoxide | 70.2 mdpi.com | 250-300 mdpi.com | Bulky ligands lead to physisorption before chemisorption. Higher activation energy compared to smaller alkoxides. mdpi.com |

| Hafnium isopropoxide | 63.8 mdpi.com | 250-300 mdpi.com | Intermediate reactivity between methoxide and tert-butoxide. mdpi.com |

| Hafnium methoxide | 33.0 mdpi.com | Lower than isopropoxide and tert-butoxide | Smaller ligands result in lower activation energy and higher reactivity. mdpi.com |

Carbothermal Reduction Mechanisms in Hafnium Carbide Synthesis

Hafnium carbide (HfC), an ultra-high temperature ceramic, can be synthesized via the carbothermal reduction of hafnium oxide. In this process, HfO₂ is reacted with a carbon source at high temperatures to produce HfC and carbon monoxide. When hafnium butoxide is used as a precursor, it is first pyrolyzed to form a mixture of HfO₂ and amorphous carbon. dtic.mil This intimate mixing of the reactants at the nanoscale allows for the carbothermal reduction to occur at relatively lower temperatures compared to traditional methods using coarse powder mixtures. dtic.mil

The synthesis of HfC from a precursor derived from hafnium tetrachloride, acetylacetone (B45752), methanol, and hydroquinone (B1673460) showed that the ceramization starts at around 600°C, and the formation of HfC begins at about 1300°C. jim.org.cn The complete transformation to HfC occurs at temperatures above 1500°C. jim.org.cn The presence of free carbon, a byproduct of the precursor pyrolysis, can retard the growth of HfC crystals. jim.org.cn

Studies using solution-derived precursors have demonstrated the formation of nanocrystalline HfC powders. dtic.mil The process involves the pyrolysis of a precursor containing both hafnium and a carbon source, followed by carbothermal reduction. The initial formation of HfC can be detected at temperatures as low as 1100-1200°C, with the reaction being substantially complete between 1400-1500°C. dtic.mil

An alternative route involves the carbothermal reaction of hafnium nitride (HfN) with carbon. This pathway can reduce the preparation temperature for HfC compared to the reduction of HfO₂. mdpi.com By introducing a nitrogen source during the synthesis, HfN can be formed at lower temperatures, which then reacts with carbon to produce HfC at higher temperatures. mdpi.com The Gibbs free energy for the carbothermal reduction of HfN is lower than that of HfO₂, making it a more favorable reaction at lower temperatures. mdpi.com

Applications of Butan 1 Ol;hafnium in Advanced Materials Engineering

Precursors for Hafnium Oxide Thin Film Deposition

Hafnium(IV) n-butoxide is a key liquid precursor for depositing hafnium oxide (HfO₂) thin films, a material of significant interest due to its high dielectric constant (high-κ). sigmaaldrich.com These films are essential components in modern electronic devices. The volatility and reactivity of hafnium butoxide make it compatible with several vapor deposition techniques. chemicalbook.comalfachemic.com While other hafnium alkoxides exist, their tendency to form oligomers can limit their volatility. mocvd-precursor-encyclopedia.de The use of sterically hindered ligands like tert-butoxide can mitigate this, resulting in volatile mononuclear alkoxides such as hafnium tert-butoxide, which is also used for HfO₂ deposition. mocvd-precursor-encyclopedia.de

Interactive Data Table: Properties of Hafnium(IV) n-butoxide

| Property | Value |

| Molecular Formula | C₁₆H₃₆HfO₄ nih.gov |

| Molecular Weight | 470.94 g/mol sigmaaldrich.com |

| Appearance | Liquid sigmaaldrich.com |

| Density | 1.2376 g/mL sigmaaldrich.com |

| Boiling Point | 90 °C @ 5 mm Hg (for tert-butoxide) chemicalbook.com |

| Flash Point | 35 °C sigmaaldrich.com |

Metal-Organic Chemical Vapor Deposition (MOCVD) Applications

In Metal-Organic Chemical Vapor Deposition (MOCVD), hafnium(IV) n-butoxide serves as a precursor for growing HfO₂ films. researchgate.net MOCVD is a process where volatile organometallic compounds are transported in the gas phase to a substrate, where they decompose to form a thin solid film. The choice of precursor is critical, and hafnium alkoxides like hafnium(IV) n-butoxide and its derivatives are often employed. mocvd-precursor-encyclopedia.decambridge.orgresearchgate.net

For instance, hafnium bis(tert-butoxide) bis(methoxymethylpropanolate) has been used for HfO₂ deposition. mocvd-precursor-encyclopedia.de Another study compared an oxygenated precursor, Hf butoxide-mmp, with an oxygen-free one, Hf diethyl-amide, for MOCVD of HfO₂ for gate dielectric applications. researchgate.nettandfonline.com While the amide precursor showed a higher growth rate at low temperatures and lower carbon impurity, the butoxide precursor appeared advantageous regarding trap density. tandfonline.com Some research has also explored the use of hafnium tert-butoxide as a single precursor in MOCVD processes without an additional oxygen source. google.com

Atomic Layer Deposition (ALD) for High-κ Dielectrics

Atomic Layer Deposition (ALD) is a state-of-the-art technique for depositing ultrathin, conformal films with atomic-level precision. This method is particularly crucial for fabricating the high-κ dielectric layers in modern semiconductor devices. Hafnium alkoxides, including hafnium butoxide, are utilized as precursors in ALD processes to create high-quality HfO₂ films. The selection of the precursor is vital, as it influences the deposition characteristics and the final properties of the film. While halide precursors like HfCl₄ are common, they can lead to contamination and corrosion. Metal-organic precursors like hafnium butoxide offer an alternative, although they can sometimes introduce carbon impurities.

A key aspect of ALD is its self-limiting nature, where the film growth per cycle (GPC) becomes independent of the precursor dose, leading to uniform film thickness. Studies on ALD of HfO₂ using various precursors investigate this behavior. For example, a study using a heteroleptic precursor, tert-butoxytris(ethylmethylamido)hafnium [HfOtBu(NEtMe)₃], and ozone demonstrated a self-regulated ALD growth at 300 °C with a high growth rate of 0.16 nm/cycle. rsc.org The replacement of one amido ligand with a tert-butoxy (B1229062) ligand in this precursor significantly improved the growth rate compared to tetrakis(ethylmethylamido)hafnium (TEMAH). rsc.org

Another study on ALD of HfO₂ from HfCl₄ and H₂O showed that crystallization and surface roughening could lead to an increase in the growth rate as the film gets thicker. researchgate.net The growth rate and impurity levels are often correlated; a minimum impurity concentration is typically found at the lowest growth rate. hzdr.de

Area-selective deposition (ASD) is a bottom-up fabrication approach that aims to deposit material only on specific areas of a substrate. This is often achieved by modifying the surface to either promote or block precursor adsorption. aip.org One study demonstrated selective HfO₂ deposition on a silicon surface over a tungsten surface by using aniline (B41778) passivation. researchgate.net Following passivation, water-free single-precursor CVD was performed using hafnium tert-butoxide [Hf(O-tBu)₄] at 300 °C. researchgate.netresearchgate.net Another approach to AS-ALD involves using an aminosilane (B1250345) molecule to create a hydride-functionalized surface that can prevent the adsorption of certain Hf precursors, including hafnium(IV) tert-butoxide. acs.org Photo-assisted ALD, where deposition is activated by light, also enables area selectivity by simply masking the areas where deposition is not desired. aip.org

The primary application of ALD-grown HfO₂ thin films using precursors like hafnium butoxide is in high-performance semiconductor devices, such as transistors. alfachemic.com HfO₂ replaces traditional silicon dioxide (SiO₂) as the gate dielectric material, enabling further miniaturization of transistors. aip.org The high dielectric constant of HfO₂ allows for a physically thicker film to be used while maintaining the same capacitance as a much thinner SiO₂ layer, thereby reducing leakage currents. aip.org

The integration of HfO₂ is critical for various transistor architectures, including 3-D fin transistors. purdue.edusjtu.edu.cn Studies have shown that low-temperature deposition of HfO₂ and subsequent low-temperature annealing are crucial to minimize defects and achieve high performance in devices like top-gated indium oxide transistors. purdue.edusjtu.edu.cn The electrical properties of the HfO₂ films, such as dielectric constant and leakage current, are paramount for these applications. researchgate.netaip.org

Area-Selective Deposition Strategies

Synthesis of Hafnium-Containing Nanomaterials

Hafnium(IV) n-butoxide is also a valuable precursor for the synthesis of hafnium-containing nanomaterials, particularly hafnium oxide (HfO₂) nanoparticles. google.com These nanomaterials have potential applications in various fields due to their unique properties. nih.gov

Several synthesis methods utilize hafnium butoxide. For example, HfO₂ nanocrystals can be produced via solvothermal methods using hafnium n-butoxide as the precursor. google.com Another common approach is the non-aqueous sol-gel method. In one such method, hafnium tert-butoxide is reacted with benzylamine (B48309) or benzyl (B1604629) alcohol in an autoclave to produce pure cubic or monoclinic HfO₂ nanoparticles, respectively, without the need for surfactants. aip.org Other methods involve the reaction of hafnium(IV) tert-butoxide with ammonia (B1221849) in the presence of a surfactant. aip.orgresearchgate.net

A systematic study explored a family of modified hafnium tert-butoxide compounds as precursors for HfO₂ nanoparticles. nih.gov By reacting hafnium tert-butoxide with various alcohols and phenols, a range of precursors with different nuclearities (monomers, dimers, tetramers) were created. nih.gov When these were used under identical solvothermal conditions, the resulting HfO₂ nanomaterials showed morphological variations, suggesting a "precursor structure affect" on the final nanoparticle characteristics. nih.gov

Sol-Gel Derived Hafnium Oxide Nanoparticles and Films

Hafnium(IV) n-butoxide is a key precursor in the sol-gel synthesis of hafnium oxide (HfO₂) nanoparticles and ultra-thin films, which are prized for their high dielectric constant, thermal stability, and excellent electrical properties. sigmaaldrich.comresearchgate.net The sol-gel process offers a versatile, solution-based method for creating uniform, high-quality metal oxide layers at relatively low temperatures. acs.orgnih.gov

A notable application of this process is the fabrication of dielectric HfO₂ nano-films. In a typical surface sol-gel process, a solution of hafnium(IV) n-butoxide is chemisorbed onto a hydroxylated silicon wafer. acs.org This is followed by a hydrolysis step, which converts the alkoxide groups, and the cycle is repeated to build up the desired thickness. Subsequent annealing at temperatures around 500 °C transforms the gel layer into a uniform, void-free HfO₂ film. acs.org Research has demonstrated that films with a thickness of approximately 5.7 nm can be produced after 10 cycles. acs.org These films exhibit electrical properties, such as dielectric constant and leakage current, that are comparable to those of films produced by more complex vapor deposition techniques. acs.org This makes the sol-gel method using hafnium butoxide a promising route for manufacturing gate dielectrics in next-generation semiconductor devices. researchgate.netsfa-oxford.com

Table 1: Research Findings on Sol-Gel Derived HfO₂ Films

| Parameter | Finding | Source |

| Precursor | Hafnium(IV) n-butoxide in toluene-ethanol | acs.org |

| Method | Surface sol-gel process on hydroxylated Si wafer | acs.org |

| Process Steps | Repetitive cycles of chemisorption and hydrolysis | acs.org |

| Post-Treatment | Annealing at 500 °C | acs.org |

| Resulting Film | Uniform, void-free HfO₂ layer | acs.org |

| Film Thickness | 5.7 nm (after 10 cycles) | acs.org |

| Electrical Properties | Comparable to conventional vapor deposition methods | acs.org |

Fabrication of Perovskite Nanocrystals (e.g., BaHfO₃)

Hafnium(IV) n-butoxide is an essential precursor for the synthesis of perovskite nanocrystals, such as barium hafnate (BaHfO₃), which have significant applications in electronics. sigmaaldrich.com Perovskite oxides are a class of materials known for their unique dielectric, ferroelectric, and superconducting properties. rsc.orgsamaterials.com

A novel hybrid solvothermal method has been developed to produce high-quality BaHfO₃ nanocrystals. rsc.org In this process, hafnium(IV) n-butoxide is reacted with barium hydroxide (B78521) in a suitable solvent system, such as a mixture of triethylene glycol and ethanol. rsc.orgresearchgate.net This approach allows for the synthesis of highly crystalline BaHfO₃ nanocrystals without the need for subsequent high-temperature annealing, which is often required in standard sol-gel procedures. rsc.org The resulting nanocrystals can be used as pinning centers to enhance the superconducting properties of materials like YBa₂Cu₃O₇ (YBCO). rsc.orgresearchgate.net The careful control over nanocrystal size and distribution afforded by this synthesis method is crucial for optimizing the performance of advanced electronic materials. researchgate.net

Table 2: Synthesis of BaHfO₃ Nanocrystals

| Parameter | Description | Source |

| Precursors | Hafnium(IV) n-butoxide, Barium hydroxide octahydrate | rsc.orgresearchgate.net |

| Synthesis Method | Hybrid solvothermal reaction (or microwave-assisted) | rsc.org |

| Solvent | Triethylene glycol (TEG) and ethanol | researchgate.net |

| Key Advantage | High crystallinity without post-synthesis thermal treatment | rsc.org |

| Product | High-quality Barium Hafnate (BaHfO₃) perovskite nanocrystals | sigmaaldrich.com |